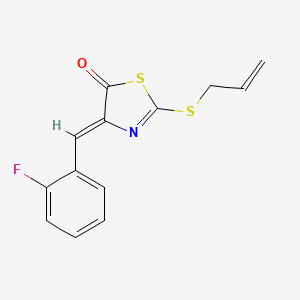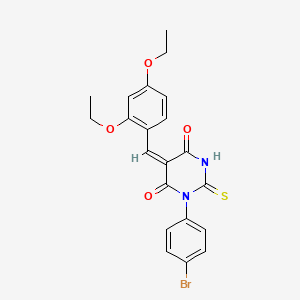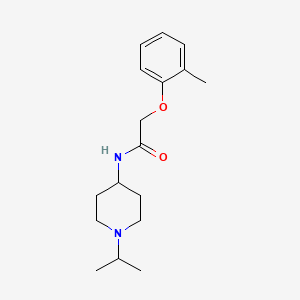
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Additionally, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby reducing inflammation. This compound also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its wide range of biological activities, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential to form adducts with other compounds.
Direcciones Futuras
There are several future directions for the research on 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of this compound, particularly with regards to its anti-inflammatory and anticancer activities.
2. Development of novel derivatives of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one with improved pharmacological properties.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of inflammatory diseases, infections, and cancer.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-mercapto-4-(2-fluorobenzylidene)-5(4H)-thiazolone with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography using a suitable eluent.
Aplicaciones Científicas De Investigación
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also exhibits antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4Z)-4-[(2-fluorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMGDDQWPYBLQZ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2F)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2F)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5200356.png)

![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)

![2-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5200387.png)
![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200439.png)
